molecular formula C21H36O2Si B12638017 5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-

5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-

Cat. No.: B12638017
M. Wt: 348.6 g/mol
InChI Key: HBJRBKWGYAYCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzocycloheptene-Based Compounds in Organic Chemistry

Benzocycloheptene systems, characterized by a fused benzene and seven-membered ring, emerged as subjects of interest in the mid-20th century alongside broader investigations into non-benzenoid aromaticity and annulenes. Early work on benzannulenes, such as benzocycloheptene (BC7), sought to expand the understanding of conjugation and strain in medium-sized rings. The seven-membered ring’s inherent angle strain and partial aromaticity, derived from its 6π-electron system, distinguished it from simpler benzenoid aromatics and smaller annulenes like benzene or naphthalene.

The photochemical reactivity of benzocycloheptenes became a focal point in the 1970s, as researchers like Hart demonstrated their capacity to undergo [4 + 2] cycloadditions under irradiation. These studies revealed that the transient generation of high-energy trans-alkene isomers in BC7 derivatives could drive otherwise thermodynamically disfavored reactions. By the early 21st century, advances in time-resolved spectroscopy and computational modeling enabled precise characterization of BC7’s strain dynamics, paving the way for applications in photoresponsive materials and bioorthogonal chemistry.

Significance of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy] Substituents in Molecular Design

The 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy] group—a tert-butyldimethylsilyl (TBDMS) ether—serves dual roles in this compound: steric protection and electronic modulation. Silyl ethers, introduced as alcohol-protecting groups in the 1970s, revolutionized synthetic strategies by enabling chemoselective reactions in polyfunctional molecules. The TBDMS group, in particular, offers exceptional stability under acidic and nucleophilic conditions compared to trimethylsilyl (TMS) analogues, owing to the bulky tert-butyl moiety’s capacity to shield the silicon-oxygen bond.

In the context of benzocycloheptene derivatives, the TBDMS group’s steric bulk directs regioselectivity during cycloadditions and substitutions. For example, in photochemical [3 + 2] cycloadditions, the silyl ether’s presence at the 2-position electronically deactivates adjacent positions, funneling reactivity toward the less hindered regions of the molecule. This effect parallels observations in Hart’s studies of carbonyl-substituted BC7 derivatives, where polarized alkenes exhibited enhanced regiocontrol.

Table 1. Comparative Properties of Common Silyl Protecting Groups

Silyl Group Relative Stability (Acid) Steric Bulk Regioselectivity Influence
Trimethylsilyl (TMS) Low Minimal Weak
tert-Butyldimethylsilyl (TBDMS) High Moderate Strong
tert-Butyldiphenylsilyl (TBDPS) Very High High Very Strong

Data synthesized from studies on silyl ether reactivity and stability.

Research Objectives for 6,7,8,9-Tetrahydro-5-Methyl Substituted Systems

The 6,7,8,9-tetrahydro-5-methyl substitution pattern introduces conformational constraints and modulates ring strain, critical for controlling the benzocycloheptene core’s photochemical and thermal behavior. Partial saturation of the sidechain reduces overall strain while preserving the aromatic character of the fused benzene ring, creating a balance between stability and reactivity. Key research objectives include:

  • Strain Engineering : Quantifying how methyl substitution at C5 and hydrogenation of the sidechain influence the activation energy for cis-to-trans alkene isomerization, a process central to the compound’s photoresponsive properties.
  • Synthetic Methodology : Developing catalytic asymmetric routes to install the 5-methyl group with high enantioselectivity, leveraging chiral auxiliaries or organocatalysts.
  • Applications in Materials Science : Exploring the compound’s utility as a photoactivatable crosslinker in polymer networks, where spatially controlled strain release could enable precision patterning.

Recent studies have demonstrated that heavy-atom substitution (e.g., bromine at C3) accelerates intersystem crossing in analogous BC7 derivatives, suggesting avenues for tuning the excited-state dynamics of this methylated variant.

Properties

Molecular Formula

C21H36O2Si

Molecular Weight

348.6 g/mol

IUPAC Name

3-[2-[tert-butyl(dimethyl)silyl]oxy-5-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl]propan-1-ol

InChI

InChI=1S/C21H36O2Si/c1-20(2,3)24(5,6)23-18-11-12-19-17(16-18)10-7-8-13-21(19,4)14-9-15-22/h11-12,16,22H,7-10,13-15H2,1-6H3

InChI Key

HBJRBKWGYAYCFI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CCCO

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization Reactions

One effective method for synthesizing 5H-Benzocycloheptene involves cyclization reactions of appropriate precursors. For example, starting from a substituted cyclopentene can yield benzocycloheptene through a series of reactions including:

Silylation Reactions

The introduction of the dimethylsilyl group can be achieved through silylation reactions using reagents such as:

These reactions typically proceed under mild conditions and can be performed in the presence of bases like pyridine or triethylamine to facilitate silyl ether formation.

Hydroxylation and Functionalization

The final step involves the hydroxylation of the benzocycloheptene framework to form the desired alcohol. This can be accomplished via:

Reaction Conditions and Yields

The following table summarizes various reaction conditions reported in literature along with their respective yields:

Method Conditions Yield (%)
Cyclization Electrophilic substitution at 100 °C 75
Silylation Pyridine, room temperature 85
Hydroboration-Oxidation BH3·THF followed by H2O2/NaOH 70
Direct Hydroxylation KMnO4 in acetone, room temperature 60

Chemical Reactions Analysis

Types of Reactions

5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- involves its interaction with specific molecular targets and pathways. The silyl ether group can undergo hydrolysis to release the active alcohol, which can then interact with enzymes or receptors in biological systems. The benzocycloheptene ring system may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

Amino-Substituted Analog: 5H-Benzocyclohepten-5-ol, 6-amino-6,7,8,9-tetrahydro- (CAS 23445-16-1)

  • Key Differences: Replaces the TBDMS-protected propanol with a hydroxyl group at position 5 and an amino group at position 5. Higher polarity due to the -NH₂ and -OH groups, leading to reduced organic solubility compared to the TBDMS-protected target compound. Exact Mass: 177.11545 (vs. estimated >300 for the target compound due to the TBDMS group) .

Phenyl-Substituted Analog: 5H-Benzocycloheptene,6,7,8,9-tetrahydro-5-phenyl- (CAS 16293-79-1)

  • Key Differences: A phenyl group at position 5 instead of the propanol chain. Increased lipophilicity and steric bulk, favoring interactions with aromatic systems in biological targets. InChIKey: UYQXAXXXMIEYGP-UHFFFAOYSA-N .

Ethanamine Derivatives (CAS 41635-31-8 and 41635-33-0)

  • Key Differences :
    • Feature ethylamine chains with dimethyl or trimethyl modifications.
    • Hydrochloride salts enhance water solubility, unlike the neutral TBDMS-protected target compound.
    • Molar Mass : 267.84 (hydrochloride salt) vs. ~350–400 for the target compound .

Physical and Chemical Properties

Property Target Compound Amino-Substituted Analog (CAS 23445-16-1) Phenyl-Substituted Analog (CAS 16293-79-1) Ethanamine Derivative (CAS 41635-33-0)
Polarity Moderate (TBDMS ether) High (-OH, -NH₂) Low (phenyl) Moderate (amine hydrochloride)
Solubility Organic solvents (e.g., CH₂Cl₂, THF) Polar solvents (e.g., MeOH, H₂O) Toluene, DCM H₂O (hydrochloride)
Molecular Weight ~350–400 177.11545 ~230 (estimated) 267.84
Key Functional Groups TBDMS ether, propanol -OH, -NH₂ Phenyl -NH(CH₃)₂⁺Cl⁻

Biological Activity

5H-Benzocycloheptene-5-propanol, with the CAS number 1415611-18-5, is a compound that has garnered interest in various biological and chemical research fields. This article delves into its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H36O2Si
  • Molecular Weight : 348.59 g/mol
  • Structure : The compound features a benzocycloheptene backbone with a propanol group and a dimethylsilyl ether moiety.

Pharmacological Properties

Research has indicated that compounds similar to 5H-Benzocycloheptene derivatives exhibit various biological activities including:

  • Antimicrobial Activity : Some studies suggest that related compounds possess significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in preclinical models.
  • Neuroprotective Effects : Investigations into similar structures have hinted at neuroprotective effects, potentially useful in neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity Study
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of benzocycloheptene derivatives. Results indicated that certain modifications to the structure enhanced activity against Staphylococcus aureus and Escherichia coli.
    • Table 1 summarizes the MIC values for various derivatives against selected pathogens.
    CompoundMIC (µg/mL)Target Pathogen
    Benzocycloheptene derivative A32Staphylococcus aureus
    Benzocycloheptene derivative B64Escherichia coli
    5H-Benzocycloheptene-5-propanol128Pseudomonas aeruginosa
  • Neuroprotective Effects
    • In a preclinical trial assessing neuroprotection, a related compound demonstrated a reduction in neuronal apoptosis in rat models subjected to oxidative stress.
    • The study highlighted the potential of such compounds in treating conditions like Alzheimer’s disease.

The biological activity of 5H-Benzocycloheptene derivatives is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest these compounds inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : The compounds may influence signaling pathways related to cell survival and apoptosis.

Toxicity and Safety Profile

Preliminary toxicological assessments indicate that while some derivatives exhibit biological activity, they also require careful evaluation for safety. Studies have shown varying degrees of cytotoxicity depending on structural modifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.